4-Chloro-5-{[(prop-2-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one
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Overview
Description
4-Chloro-5-((prop-2-yn-1-ylthio)methyl)isoxazol-3(2H)-one is a synthetic organic compound belonging to the isoxazole family. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a chloro group, a propynylthio group, and an isoxazol-3(2H)-one core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((prop-2-yn-1-ylthio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors such as α,β-unsaturated carbonyl compounds with hydroxylamine.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Propynylthio Group: This step involves the nucleophilic substitution of a suitable leaving group with prop-2-yn-1-thiol under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-((prop-2-yn-1-ylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The propynylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 5-((prop-2-yn-1-ylthio)methyl)isoxazol-3(2H)-one.
Substitution: Formation of 5-((prop-2-yn-1-ylthio)methyl)isoxazol-3(2H)-one derivatives with various substituents.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving isoxazole derivatives.
Medicine: Potential use in drug development for its biological activity.
Industry: Use in the synthesis of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of 4-Chloro-5-((prop-2-yn-1-ylthio)methyl)isoxazol-3(2H)-one would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The chloro and propynylthio groups may enhance binding affinity or selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-methylisoxazol-3(2H)-one: Lacks the propynylthio group.
5-((Prop-2-yn-1-ylthio)methyl)isoxazol-3(2H)-one: Lacks the chloro group.
4-Chloro-5-((methylthio)methyl)isoxazol-3(2H)-one: Has a methylthio group instead of a propynylthio group.
Uniqueness
4-Chloro-5-((prop-2-yn-1-ylthio)methyl)isoxazol-3(2H)-one is unique due to the presence of both the chloro and propynylthio groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
89660-99-1 |
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Molecular Formula |
C7H6ClNO2S |
Molecular Weight |
203.65 g/mol |
IUPAC Name |
4-chloro-5-(prop-2-ynylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H6ClNO2S/c1-2-3-12-4-5-6(8)7(10)9-11-5/h1H,3-4H2,(H,9,10) |
InChI Key |
BSLKAPQKHKBLJZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSCC1=C(C(=O)NO1)Cl |
Origin of Product |
United States |
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